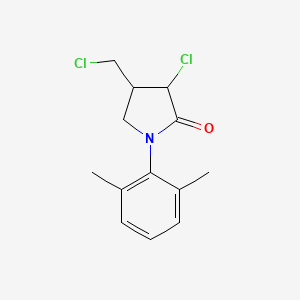
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the pyrrolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Chlorination: The next step involves the introduction of chlorine atoms at specific positions on the pyrrolidinone ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Substitution Reaction: The final step involves the substitution of a methyl group with a chloromethyl group. This can be achieved through a nucleophilic substitution reaction using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved efficiency, scalability, and reduced production costs.
化学反応の分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxo Derivatives: Formed through oxidation reactions.
Amine or Alcohol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biological pathways and physiological responses. The exact mechanism depends on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the dimethylphenyl group.
4-(Chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one: Similar structure but lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of both the chloromethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61213-22-7 |
|---|---|
分子式 |
C13H15Cl2NO |
分子量 |
272.17 g/mol |
IUPAC名 |
3-chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H15Cl2NO/c1-8-4-3-5-9(2)12(8)16-7-10(6-14)11(15)13(16)17/h3-5,10-11H,6-7H2,1-2H3 |
InChIキー |
ZTOTUPXFVNFOSC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N2CC(C(C2=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


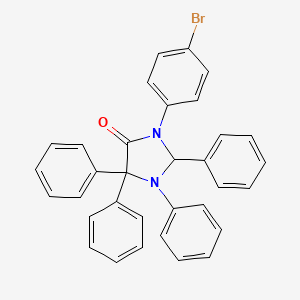

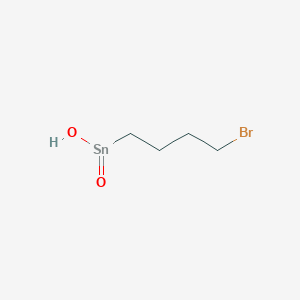
![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
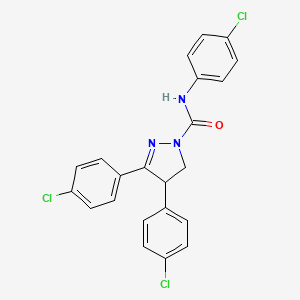

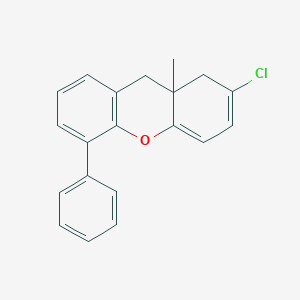

![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
